molecular formula C9H7FO2 B107693 4-Fluorocinnamic acid CAS No. 459-32-5

4-Fluorocinnamic acid

Cat. No.: B107693
CAS No.: 459-32-5
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
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Description

4-Fluorocinnamic acid is an organic compound with the molecular formula C₉H₇FO₂. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its white to off-white crystalline appearance and is used in various chemical and biological applications .

Mechanism of Action

Target of Action

4-Fluorocinnamic acid (4-FCA) is primarily targeted by bacterial strains such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 . These strains utilize 4-FCA for growth under aerobic conditions .

Mode of Action

The mode of action of 4-FCA involves its conversion into 4-fluorobenzoic acid (4-FBA) by the Arthrobacter sp. strain G1 . This conversion is facilitated by the enzyme 4-fluorocinnamoyl-CoA ligase . The two-carbon side chain of 4-FCA is used by the bacteria for growth, with some formation of 4-fluoroacetophenone as a dead-end side product .

Biochemical Pathways

The degradation of 4-FCA by strain G1 occurs through a β-oxidation mechanism . This process starts with the formation of 4-fluorocinnamoyl-coenzyme A (CoA) . Enzymes for further transformation, such as 4-fluorocinnamoyl-CoA hydratase , 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase , and 4-fluorophenyl-β-keto propionyl-CoA thiolase , are detected in the cell extract .

In the presence of strain H1, complete mineralization of 4-FCA and release of fluoride are obtained . Degradation of 4-fluorobenzoic acid by strain H1 proceeds via 4-fluorocatechol , which is converted by an ortho-cleavage pathway .

Result of Action

The result of the action of 4-FCA is the complete mineralization of the compound and the release of fluoride . This process allows the bacterial strains to utilize 4-FCA for growth .

Action Environment

The action of 4-FCA is influenced by environmental factors. For instance, the degradation of 4-FCA was observed under aerobic conditions . Furthermore, the shock loading of 4-FCA was treated using a rotating biological contactor (RBC) , suggesting that mechanical processes can also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Fluorocinnamic acid interacts with various enzymes and proteins in biochemical reactions. It is biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone . The degradation of this compound by strain G1 occurs through a β-oxidation mechanism and starts with the formation of 4-fluorocinnamoyl–coenzyme A (CoA), as indicated by the presence of 4-fluorocinnamoyl–CoA ligase .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been observed to cause changes in cell-to-cell communication, disruption of transport over the membrane, and inhibition of energy generation . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The removal of this compound up to 200 mg L-1 followed first-order kinetics . The half-lives for removal of this compound from the test solutions supplied with 200 mg L-1, 100 mg L-1, and 50 mg L-1 were 53, 18, and 5 hours respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone . This transformation involves a series of enzymatic reactions and interactions with cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 4-fluorobenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, followed by acidification to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluorocinnamaldehyde or the use of other fluorinated precursors. The choice of method depends on factors such as cost, yield, and purity requirements .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorocinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorocinnamic acid
  • 4-Bromocinnamic acid
  • 4-Methylcinnamic acid
  • 4-Nitrocinnamic acid

Comparison: 4-Fluorocinnamic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its halogenated counterparts like 4-chlorocinnamic acid and 4-bromocinnamic acid, this compound exhibits different reactivity patterns and biological activities. The fluorine atom’s high electronegativity and small size influence the compound’s overall behavior in chemical reactions and biological systems .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
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Molecular Weight

166.15 g/mol
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CAS No.

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name trans-4-Fluorocinnamic acid
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Record name 4-fluorocinnamic acid
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Record name (E)-p-fluorocinnamic acid
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 mol 4-fluorobenzaldehyde, 0.15 mol malonic acid, and 0.1 ml piperidine in 30 ml pyridine is boiled for 10 hours, cooled, and treated with 150 ml HCl having a 10% concentration. The precipitate is filtered and crystallized with ethanol. The yield of 4-fluorocinnamic acid is 68% and the melting point is 211° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (80.6 mmol) of 4-fluoro-benzaldehyde, 29.5 g (2 eq.) of malonic acid, and 1.21 g (0.1 eq.) of piperidine were added to 33.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 90%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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